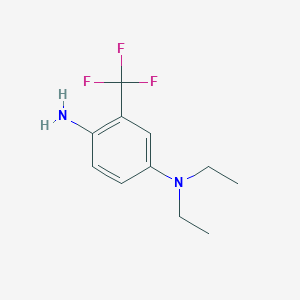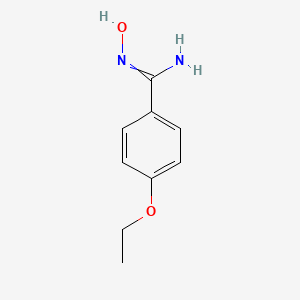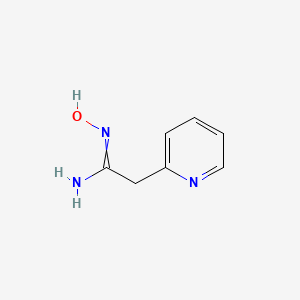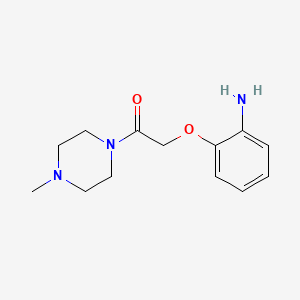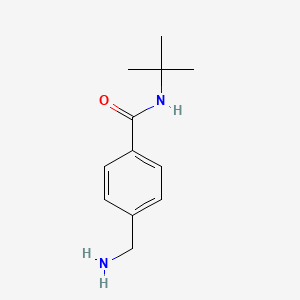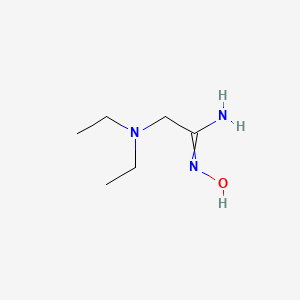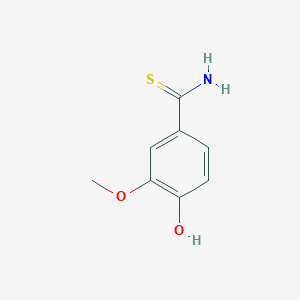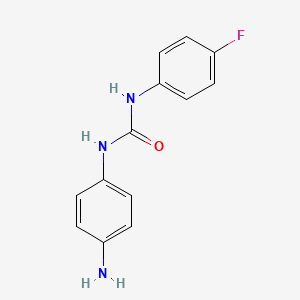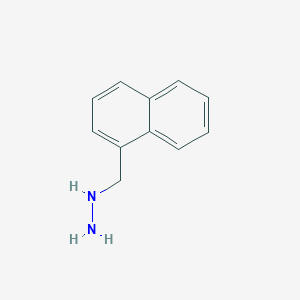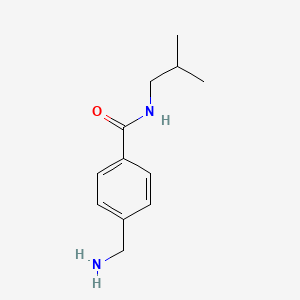
N-Isobutyl 4-(aminomethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Isobutyl 4-(aminomethyl)benzamide: is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol. It is a benzamide derivative, characterized by the presence of an isobutyl group attached to the nitrogen atom and an aminomethyl group attached to the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Isobutyl 4-(aminomethyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and mild, providing high yields and an eco-friendly process .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the reaction between benzoic acid derivatives and isobutylamine under controlled conditions. The use of catalysts and optimized reaction parameters ensures high efficiency and purity of the final product .
化学反应分析
Types of Reactions: N-Isobutyl 4-(aminomethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and amides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted benzamides.
科学研究应用
Chemistry: N-Isobutyl 4-(aminomethyl)benzamide is used as a building block in organic synthesis, facilitating the creation of complex molecules for research and industrial purposes .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its structural properties .
Industry: this compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals, owing to its versatility and reactivity .
作用机制
The mechanism of action of N-Isobutyl 4-(aminomethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group plays a crucial role in binding to active sites, facilitating the modulation of biological pathways. The compound’s structure allows it to act as an inhibitor or activator of various biochemical processes, depending on the context .
相似化合物的比较
N-Isobutylbenzamide (C11H15NO): Lacks the aminomethyl group, resulting in different reactivity and applications.
4-bromo-N-isobutylbenzamide (C11H14BrNO): Contains a bromine atom, leading to distinct chemical properties and uses.
N-tert-Butylbenzamide (C11H15NO): Features a tert-butyl group instead of an isobutyl group, affecting its steric and electronic characteristics.
Uniqueness: N-Isobutyl 4-(aminomethyl)benzamide is unique due to the presence of both the isobutyl and aminomethyl groups, which confer specific reactivity and binding properties. This makes it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
4-(aminomethyl)-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)8-14-12(15)11-5-3-10(7-13)4-6-11/h3-6,9H,7-8,13H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJSHRYFJFJQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
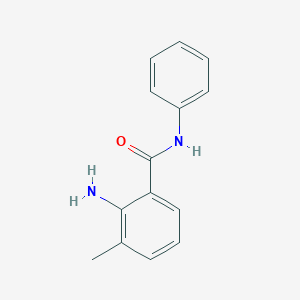
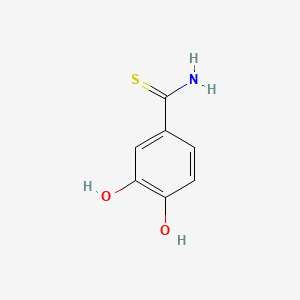
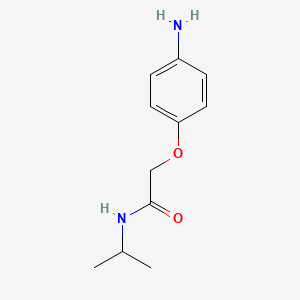
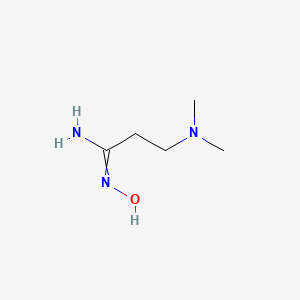
![4-[(Tert-butylamino)methyl]phenol](/img/structure/B7806860.png)
